4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Overview
Description
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its large molecular structure, which includes multiple aromatic rings and a nitrogen atom, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and subsequent functionalization steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its large aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to donate or accept electrons makes it a useful component in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: This compound has similar structural features but differs in the substitution pattern, affecting its reactivity and applications.
4,4,8,8,12,12-Hexa-p-tolyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: Another closely related compound with slight variations in its molecular structure.
Uniqueness
The uniqueness of 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine lies in its specific arrangement of aromatic rings and functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
IUPAC Name |
8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H51N/c1-40-16-28-46(29-17-40)61(47-30-18-41(2)19-31-47)52-10-7-12-54-58(52)64-59-53(61)11-8-13-55(59)63(50-36-24-44(5)25-37-50,51-38-26-45(6)27-39-51)57-15-9-14-56(60(57)64)62(54,48-32-20-42(3)21-33-48)49-34-22-43(4)23-35-49/h7-39H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXZJDCDZRTSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C4C(=CC=C3)C(C5=C6N4C7=C2C=CC=C7C(C6=CC=C5)(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H51N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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